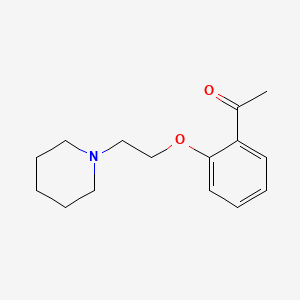
Acetophenone, 2'-(2-piperidinoethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2’-(2-piperidinoethoxy)- is a derivative of acetophenone, an aromatic ketone. This compound is characterized by the presence of a piperidine ring attached to the ethoxy group, which is further connected to the acetophenone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2’-(2-piperidinoethoxy)- typically involves the reaction of acetophenone with 2-(2-chloroethoxy)piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperidinoethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 2’-(2-piperidinoethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions result in various substituted acetophenone derivatives.
Aplicaciones Científicas De Investigación
Acetophenone, 2’-(2-piperidinoethoxy)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetophenone, 2’-(2-piperidinoethoxy)- involves its interaction with specific molecular targets and pathways. The piperidine ring and the ethoxy group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, altering their function and leading to various biological effects. For example, it may affect cell membrane permeability and enzyme activity, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: The parent compound, acetophenone, is a simpler aromatic ketone without the piperidinoethoxy group.
2’-Hydroxyacetophenone: This compound has a hydroxyl group instead of the piperidinoethoxy group, leading to different chemical and biological properties.
4’-Methoxyacetophenone: The presence of a methoxy group instead of the piperidinoethoxy group results in different reactivity and applications.
Uniqueness
Acetophenone, 2’-(2-piperidinoethoxy)- is unique due to the presence of the piperidinoethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications in research and industry, making it a valuable compound for further studies.
Propiedades
Número CAS |
60176-09-2 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-[2-(2-piperidin-1-ylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO2/c1-13(17)14-7-3-4-8-15(14)18-12-11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Clave InChI |
VMOMPADIIKYINN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1OCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


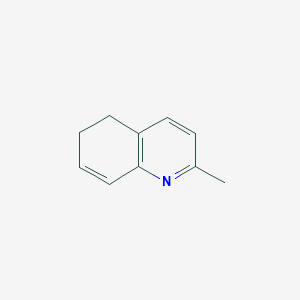
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
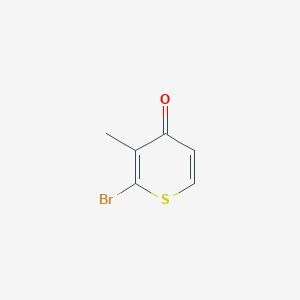
![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
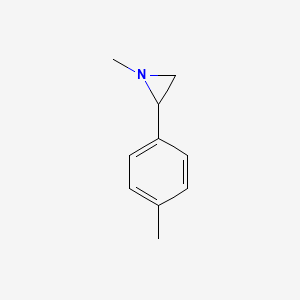
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)
![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
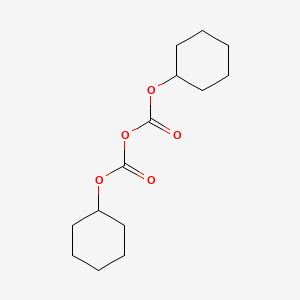

![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)

![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
